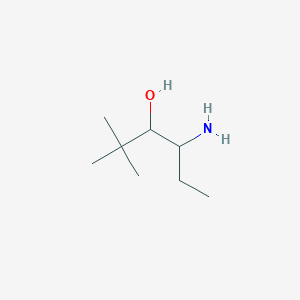

4-Amino-2,2-dimethylhexan-3-ol

Description

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

4-amino-2,2-dimethylhexan-3-ol |

InChI |

InChI=1S/C8H19NO/c1-5-6(9)7(10)8(2,3)4/h6-7,10H,5,9H2,1-4H3 |

InChI Key |

XGYNRIMZGAMYNO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C(C)(C)C)O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Amino 2,2 Dimethylhexan 3 Ol and Analogous Structures

Traditional Synthetic Approaches to β-Amino Alcohols

Traditional routes to enantiomerically pure β-amino alcohols have often relied on the use of readily available chiral starting materials. diva-portal.org

A foundational strategy for producing enantiomerically pure β-amino alcohols involves the derivatization of compounds from the "chiral pool," primarily α-amino acids. diva-portal.orgakjournals.com This approach leverages the inherent stereochemistry of natural L-amino acids, which are economically viable starting materials. researchgate.net The most common method is the reduction of the carboxylic acid functionality of an amino acid to the corresponding alcohol. researchgate.netsciengine.com For instance, α-N,N-dibenzylamino aldehydes, which are derived from various amino acids, can be used as chiral precursors. ull.es Nucleophilic addition of organometallic reagents to these chiral aldehydes yields anti-β-amino alcohols with high diastereoselectivity. ull.es This method effectively transforms the stereocenter of the starting amino acid into the desired β-amino alcohol framework.

Despite their utility, traditional methods possess significant limitations. The reliance on the chiral pool of amino acids inherently restricts the structural diversity of the accessible β-amino alcohols to those corresponding to naturally available amino acid side chains and predominantly the L-stereochemistry. diva-portal.orgsciengine.com Synthesizing D-amino alcohols or unnatural variants can be complex and costly. Furthermore, methods that employ chiral auxiliaries often require them in stoichiometric amounts, which is economically and environmentally inefficient. sciengine.com Other classical approaches, such as the simple aminolysis of epoxides by heating with an amine, suffer from drawbacks like the need for harsh reaction conditions, long reaction times, and the formation of side products. tandfonline.com The development of catalytic asymmetric methods aims to overcome these shortcomings by providing more flexible and efficient access to a broader range of chiral β-amino alcohols. westlake.edu.cn

Asymmetric Synthesis Routes to Amino Alcohols Relevant to 4-Amino-2,2-dimethylhexan-3-ol

To circumvent the limitations of traditional approaches, significant research has focused on developing asymmetric methods that can create the desired stereocenters with high control. These routes can be broadly categorized into two approaches: introducing the amino and alcohol functionalities onto a pre-existing carbon backbone or concurrently forming a new carbon-carbon bond while establishing the stereochemistry. diva-portal.org

This strategy involves the conversion of prochiral substrates like epoxides or imines into chiral β-amino alcohols using chiral catalysts or reagents.

The asymmetric ring-opening (ARO) of epoxides with nitrogen nucleophiles is one of the most direct methods for synthesizing β-amino alcohols. mdpi.com This reaction involves a nucleophilic attack of an amine on one of the epoxide's carbon atoms, leading to the formation of a vicinal amino alcohol. The key challenge is controlling the regioselectivity (which carbon is attacked) and the stereoselectivity. openaccessjournals.comrroij.com

A variety of catalytic systems have been developed to promote this transformation efficiently and selectively. These include Lewis acids, metal-organic frameworks, and various salts that can activate the epoxide ring towards nucleophilic attack. tandfonline.commdpi.comrroij.com For instance, catalysts like indium tribromide (InBr₃), iridium trichloride (B1173362) (IrCl₃), and cobalt(II) chloride (CoCl₂) have been shown to effectively catalyze the regioselective ring-opening of oxiranes with anilines to produce β-amino alcohols in good yields. researchgate.netrroij.com Biocatalysis has also emerged as a powerful, environmentally friendly approach. Lipases and amine transaminases have been employed for the asymmetric ring-opening of meso-epoxides, yielding enantiopure cyclic trans-β-amino alcohols with high conversion rates and excellent enantiomeric excess. mdpi.comrsc.org

Below is a table summarizing various catalytic systems for the aminolysis of epoxides:

| Catalyst | Epoxide Substrate | Amine Nucleophile | Conditions | Outcome | Reference |

| Indium tribromide (InBr₃) | Various epoxides | Aromatic amines | Mild, efficient | Regio- and chemoselective synthesis of β-amino alcohols | rroij.com |

| Iridium trichloride (IrCl₃) | Cyclopentene oxide, Cyclohexene oxide | Aryl, heterocyclic, or aliphatic amines | Room temperature | Excellent yields, high regioselectivity | rroij.com |

| Lipozyme TL IM (Lipase) | Epichlorohydrin, Styrene oxide | Aniline, N-methylaniline, Toluidines | Continuous-flow reactor, Methanol | Excellent yields of 18 different β-amino alcohols | mdpi.com |

| Recombinant E. coli (biocatalyst) | Cyclic meso-epoxides | Amine transaminase system | Biocatalytic cascade | Enantiopure cyclic (1R,2R)-trans-β-amino alcohols (>99% ee) | rsc.org |

| Cyanuric chloride | Various epoxides | Anilines | Solvent-free, mild | Excellent yields, high regioselectivity, short reaction times | tandfonline.com |

| Cobalt(II) chloride (CoCl₂) | Oxiranes | Anilines | Mild | Good yields, regioselective | rroij.com |

The Mannich reaction and related additions of nucleophiles to imines are powerful carbon-carbon bond-forming reactions for the synthesis of β-amino carbonyl compounds, which are direct precursors to β-amino alcohols. nih.gov The direct catalytic asymmetric Mannich-type reaction, which avoids the pre-formation of an enolate, is a particularly atom-economical approach. nih.govacs.org

Pioneering work in this area has utilized dinuclear zinc catalysts to achieve highly diastereo- and enantioselective Mannich-type reactions between α-hydroxyketones and imines. acs.orgorganic-chemistry.org By carefully selecting the nitrogen-protecting group on the imine, it is possible to control the stereochemical outcome. For example, using an N-diphenylphosphinoyl (Dpp) protected imine typically leads to the anti-β-amino alcohol, whereas an N-Boc protected imine favors the formation of the syn-diastereomer, both with excellent enantiomeric excess. acs.org This allows for the selective synthesis of either diastereomer using the same catalytic system. nih.govacs.org

Another innovative approach is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. organic-chemistry.orgacs.org This method proceeds through a radical-polar crossover mechanism, where the chiral chromium catalyst selectively reduces the imine to generate an α-amino radical, which then adds to the aldehyde with high stereocontrol. westlake.edu.cn This strategy is effective for a broad range of substrates and provides access to diverse β-amino alcohols bearing vicinal stereocenters. westlake.edu.cnacs.org

The table below highlights key findings in asymmetric Mannich-type reactions for β-amino alcohol synthesis:

| Catalyst System | Donor Substrate | Acceptor (Imine) | Key Feature | Outcome | Reference |

| Et₂Zn / (S,S)-linked-BINOL | Hydroxyketone | N-Dpp imine | Protective group control | anti-β-amino alcohols (>98:2 dr, >99.5% ee) | acs.org |

| Et₂Zn / (S,S)-linked-BINOL | Hydroxyketone | N-Boc imine | Protective group control | syn-β-amino alcohols (5:95 dr, >99.5% ee) | acs.org |

| Dinuclear Zinc Catalyst | α-Hydroxyketones | N-PMP-protected α-imino ethyl glyoxylate | High diastereo- and enantioselectivity | syn-1,2-amino alcohols | organic-chemistry.org |

| Chiral Chromium Catalyst | Aldehydes | N-sulfonyl imines | Radical-polar crossover mechanism | High diastereo- and enantioselectivity for various β-amino alcohols | organic-chemistry.orgacs.org |

| Petasis Reaction (Borono-Mannich) | α-hydroxyl aldehydes | Pinacol allylboronate / Amine | Borono-Mannich allylation | Highly diastereoselective synthesis of syn-β-amino alcohols | rsc.org |

Introduction of Amino Alcohol Functionality on Pre-existing Carbon Skeletons

Hydrogenation of α-Amino Ketones or α-Hydroxy Amines

The asymmetric hydrogenation of α-amino ketones is a direct and efficient route to chiral 1,2-amino alcohols. nih.govthieme-connect.com This method represents one of the most elegant ways to create chiral molecules and is highly valued for its potential to avoid multi-step synthetic sequences involving protection and deprotection steps. westlake.edu.cnnih.gov The precursor for the synthesis of this compound via this method would be 4-amino-2,2-dimethylhexan-3-one. nih.gov

Various transition-metal catalysts have been successfully employed for this transformation, demonstrating high yields and excellent enantioselectivities.

Cobalt-Catalyzed Hydrogenation : An efficient cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been developed, affording chiral vicinal amino alcohols with up to 99% enantiomeric excess (ee). nih.gov This method operates through an amino-group-assisted coordination strategy and can be performed on a gram scale with low catalyst loading. nih.gov

Iridium-Catalyzed Hydrogenation : Chiral spiro iridium catalysts have shown high efficiency in the asymmetric hydrogenation of α-amino ketones. thieme-connect.com This approach has achieved excellent enantioselectivities (up to 99.9% ee) and high turnover numbers (TON), making it suitable for preparing chiral drugs like (R)-clorpenaline. thieme-connect.com

Rhodium-Catalyzed Hydrogenation : Rhodium catalysts, particularly those with electron-donating phosphine (B1218219) ligands, are effective for the asymmetric hydrogenation of unprotected primary and secondary amino ketones. nih.gov This strategy has been used to synthesize β-receptor agonists, yielding various 1,2-amino alcohols in good yields and enantioselectivies. nih.gov

A related strategy involves the double asymmetric hydrogenation of α-iminoketones. acs.org This one-pot process proceeds stepwise: the α-iminoketone is first hydrogenated to an α-amino ketone, which then undergoes a second asymmetric hydrogenation to yield the vicinal amino alcohol with high diastereoselectivity and enantioselectivity. acs.org

| Catalyst System | Substrate Type | Product Type | Key Findings |

| Cobalt-based | α-Primary Amino Ketones | Chiral Vicinal Amino Alcohols | High yields and up to 99% ee; gram-scale applicable. nih.gov |

| Iridium-(R)-1c Spiro Catalyst | α-Amino Ketones | Chiral 1,2-Amino Alcohols | Up to 99.9% ee; TON up to 100,000. thieme-connect.com |

| Rhodium with Electron-Donating Phosphines | α-Primary/Secondary Amino Ketones | 1,2-Amino Alcohols | Good yields and enantioselectivities; synthesis of β-receptor agonists. nih.gov |

| Rh/(Sc,Rp)-DuanPhos | α-Iminoketones | Vicinal Amino Alcohols | >99:1 dr and >99.9% ee via a one-pot double hydrogenation. acs.org |

Concomitant Formation of Carbon-Carbon Bonds and Stereogenic Centers

Methodologies that form both carbon-carbon bonds and new stereocenters in a single step are highly convergent and atom-economical. These strategies are powerful tools for rapidly building molecular complexity from simpler starting materials.

Rhodium(II)-Catalyzed 1,3-Dipolar Cycloaddition Reactions

Rhodium(II)-catalyzed 1,3-dipolar cycloadditions provide an efficient, multi-component approach to α-hydroxy-β-amino esters, which are direct precursors to vicinal amino alcohols. diva-portal.orgdiva-portal.org This reaction typically involves the diastereoselective cycloaddition of a carbonyl ylide, generated in situ from a diazo compound, to an aldimine. diva-portal.orgdiva-portal.org The resulting oxazolidine (B1195125) can then be processed to yield the desired amino alcohol.

The key features of this methodology include:

High Diastereoselectivity : The reaction often proceeds with excellent diastereoselectivity, forming syn-α-hydroxy-β-amino esters. diva-portal.orgdiva-portal.org

Three-Component Approach : It brings together a diazoester, an aldehyde (to form the carbonyl ylide), and an imine in a single pot. diva-portal.org

Asymmetric Potential : Asymmetric synthesis can be achieved by using chiral α-methylbenzyl imines as dipolarophiles, leading to enantiomerically pure products. diva-portal.org The use of chiral Rh(II) carboxylate catalysts can also induce moderate enantioselectivity, suggesting the involvement of a metal-associated carbonyl ylide. diva-portal.org

This strategy has been applied to the short asymmetric synthesis of valuable compounds, including the side-chain of the anticancer drug paclitaxel. diva-portal.org

| Catalyst | Dipole Source | Dipolarophile | Product | Stereoselectivity |

| Rh(II) Acetate | Carbonyl Ylide (from diazoester + aldehyde) | Aldimines | syn-α-Hydroxy-β-amino esters | High diastereoselectivity. diva-portal.orgdiva-portal.org |

| Chiral Rh(II) Carboxylates | Carbonyl Ylide | Aldimines | syn-α-Hydroxy-β-amino esters | Moderate enantioselectivity (up to 82:18 er). diva-portal.org |

Azomethine Ylide Cycloaddition to Aldehydes

The 1,3-dipolar cycloaddition of azomethine ylides to aldehydes is another powerful method for synthesizing substituted amino alcohols. diva-portal.orgresearchgate.net Azomethine ylides, which are C-N-C 1,3-dipoles, can be generated in situ from various precursors, such as the thermal ring-opening of aziridines or the condensation of α-amino acids with aldehydes. researchgate.netacs.org These ylides react with aldehydes to form oxazolidine rings, which can be subsequently hydrolyzed to yield α-amino-β-hydroxy esters or related amino alcohols. researchgate.netnih.gov

Different strategies for generating the ylide can influence the reaction's outcome and stereoselectivity:

From Aziridines : Thermal electrocyclic ring-opening of specific aziridines generates azomethine ylides that add to aldehydes, typically favoring the formation of anti-α-amino-β-hydroxy esters after hydrolysis. researchgate.netnih.gov

From α-Amino Esters : The reaction of α-imino esters (derived from α-amino esters) can proceed via either a concerted 1,3-dipolar cycloaddition or a stepwise aldol (B89426) reaction, depending on the substituents. diva-portal.org

From α-Amino Acids : The decarboxylative condensation of α-amino acids (like sarcosine (B1681465) or proline) with aldehydes is a common way to generate non-stabilized azomethine ylides for cycloaddition. acs.orgmdpi.com

| Ylide Generation Method | Dipolarophile | Intermediate | Final Product | Key Features |

| Thermal ring-opening of aziridines | Aldehydes | Oxazolidines | anti-α-Amino-β-hydroxy esters | Good yields with moderate to good selectivity. researchgate.netnih.gov |

| Ag(I)/phosphine-catalyzed | Aldehydes | Oxazolidines | α-Amino-β-hydroxy ester | Yields up to 68% with 3.4:1 syn:anti selectivity. diva-portal.org |

| Decarboxylation of sarcosine + paraformaldehyde | Aromatic Aldehydes | 5-Aryl-3-methyloxazolidines | 1-Aryl-2-dimethylaminoethanols | Reductive ring-opening of the cycloadduct. mdpi.com |

Chromium-Catalyzed Asymmetric Cross-Coupling Reactions

A novel and highly effective method for synthesizing chiral β-amino alcohols involves the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. acs.orgwestlake.edu.cnnih.govorganic-chemistry.org This protocol is notable for its ability to construct vicinal stereocenters from readily available starting materials with high chemo- and stereoselectivity. nih.govorganic-chemistry.org

The success of this method relies on a chiral chromium catalyst that performs three critical roles: acs.orgnih.gov

Chemoselective single-electron reduction of the imine over the aldehyde.

Rapid interception of the resulting α-amino radical to prevent side reactions.

Stereoselective addition of the organochromium intermediate to the aldehyde.

This reaction proceeds through a radical-polar crossover mechanism, involving an α-amino radical intermediate rather than a ketyl radical. acs.orgnih.govorganic-chemistry.org The protocol demonstrates broad substrate compatibility, tolerating aromatic, aliphatic, and heteroaromatic aldehydes, as well as various functional groups. organic-chemistry.org The utility of this strategy has been demonstrated through the synthesis of chiral β-amino alcohol products with up to 99% enantiomeric excess (ee) on a larger scale. westlake.edu.cn

| Catalyst System | Reactant 1 | Reactant 2 | Product | Mechanism |

| Chiral Chromium Complex | Aldehydes | N-sulfonyl imines | Chiral β-amino alcohols | Radical-polar crossover via an α-amino radical intermediate. acs.orgnih.govorganic-chemistry.org |

Decarboxylative Transformations

Decarboxylative reactions utilize readily available carboxylic acids, particularly amino acids, as starting materials, releasing carbon dioxide as the only byproduct. acs.orgorganic-chemistry.org These methods offer a sustainable and efficient pathway to complex amines and their derivatives.

One-Pot Decarboxylation-Alkylation Processes

Common β-hydroxy amino acids, such as threonine, can serve as precursors for other 1,2-amino alcohols through a one-pot decarboxylation-alkylation process. acs.orgnih.gov This transformation stereoselectively replaces the carboxyl group with an alkyl, allyl, or aryl group, typically in high yields. acs.orgnih.gov This strategy provides a modular and waste-free route to construct N-substituted heterocycles and other valuable amino alcohols. nih.gov

Recent advancements in this area include:

Photoredox Catalysis : Visible-light photoredox catalysis enables the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones in water at room temperature. rsc.org This protocol is characterized by its mild conditions and broad substrate scope. rsc.org

Electrocatalysis : Stereoselective electrocatalytic decarboxylative transformations using a serine-derived chiral carboxylic acid allow for the efficient and modular synthesis of diverse enantiopure amino alcohols. nih.gov This radical-based method is robust and has been proven scalable. nih.gov

Hydrogen-Borrowing/Decarboxylation Cascades : Combining transition-metal-catalyzed hydrogen-borrowing chemistry with decarboxylation allows for the one-pot coupling of amino acids with alcohols. nih.govd-nb.info The alcohol is first oxidized in situ to an aldehyde, which then reacts with the amino acid in a decarboxylative condensation to form the N-alkylated product. nih.gov

| Method | Starting Material | Reagent | Product Type | Key Features |

| Decarboxylation-Alkylation | β-Hydroxy amino acids (e.g., threonine) | Alkyl/Allyl/Aryl groups | 1,2-Amino alcohols | One-pot process with excellent stereoselectivity. acs.orgnih.gov |

| Visible-Light Photoredox Catalysis | N-Aryl amino acids | Aldehydes/Ketones | 1,2-Amino alcohols | Occurs in water at room temperature; broad scope. rsc.org |

| Stereoselective Electrocatalysis | Serine-derived chiral carboxylic acid | Aryl, alkenyl, alkyl, acyl fragments | Enantiopure substituted amino alcohols | Modular, general, and scalable radical method. nih.gov |

| Ru/Fe-Catalyzed Decarboxylative N-alkylation | Cyclic α-Amino acids (e.g., proline) | Alcohols | N-alkylated heterocycles | Combines hydrogen-borrowing and decarboxylation. nih.gov |

Electrocatalytic Radical Cross-Couplings

Electrocatalytic methods have emerged as a powerful tool for the synthesis of amino alcohols, offering a streamlined alternative to traditional multi-step approaches that often necessitate extensive use of protecting groups. nih.gov A notable strategy involves the use of a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations. nih.govchemrxiv.org This approach enables the efficient and modular synthesis of enantiopure amino alcohols. nih.gov

The core of this methodology lies in a radical-based cross-coupling, which allows for the direct union of various aryl, alkenyl, alkyl, and acyl fragments with the chiral amino alcohol building block. nih.govresearchgate.net This is particularly advantageous as it tolerates functional groups, such as free phenols and anilines, that can be problematic in other cross-coupling reactions. nih.gov The high stereochemical control is achieved through the "self-regeneration of stereocenters" (SRS) principle, where a chiral oxazolidine-based carboxylic acid derived from an amino acid like isoserine serves as a template. nih.govacs.org This radical retrosynthetic logic simplifies synthetic routes to complex, medicinally important compounds. researchgate.netnih.gov

The robustness and scalability of this electrocatalytic method have been demonstrated, including a successful 72-gram-scale flow reaction, highlighting its practical utility for producing significant quantities of these valuable compounds. nih.gov This approach significantly truncates synthetic pathways and provides a more direct and intuitive route to chiral amino alcohols. chemrxiv.orgnih.gov

Synthesis of γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement

A novel and efficient one-pot protocol for the synthesis of γ-amino alcohols directly from feedstock alkenes has been developed utilizing energy transfer (EnT) photocatalysis. uni-muenster.denih.gov This method employs bench-stable bifunctional reagents that, upon photoexcitation, initiate a sequence of reactions culminating in the formation of the desired 1,3-amino alcohol. nih.govacs.org A key step in this process is the intervention of a radical Brook rearrangement. uni-muenster.denih.gov

The process is initiated by the EnT-mediated homolysis of the N–O bond in the bifunctional reagent, which contains a silyl (B83357) group. nih.govacs.org This generates an alkoxy radical that subsequently undergoes a radical Brook rearrangement, leading to the transfer of the silyl group to the adjacent oxygen atom. nih.gov This rearrangement results in the formation of a more stabilized carbon-centered radical, which then adds to an alkene in a 1,2-addition fashion to produce the 1,3-amino alcohol framework. nih.govacs.org

Mechanistic investigations, supported by detailed computational studies (DFT), indicate that the reaction proceeds through a radical chain propagated pathway. uni-muenster.denih.gov This photocatalytic method is significant for its ability to forge a 1,3-linkage across a double bond, a challenging transformation that expands the toolkit for accessing γ-amino alcohols. acs.org The reaction demonstrates a broad substrate scope and allows for notable product diversifications. nih.govacs.org

Biocatalytic and Enzymatic Approaches for Amino Alcohol Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for producing chiral amino alcohols. Enzymes can operate under mild conditions and often obviate the need for protecting groups, leading to more efficient and sustainable processes.

Enzymatic Cascade Reactions (e.g., from L-lysine)

Chiral amino alcohols can be synthesized from readily available starting materials like L-lysine through enzymatic cascade reactions. ntu.edu.sgjove.com This approach combines multiple enzymatic steps in a single pot, streamlining the synthesis. jove.com A key strategy involves a two-step cascade: a diastereoselective C-H oxidation catalyzed by a dioxygenase, followed by the cleavage of the carboxylic acid moiety by a decarboxylase. ntu.edu.sgjove.comntu.edu.sg

The first step, catalyzed by an iron(II)/α-ketoacid-dependent oxygenase (αKAO), achieves regio- and diastereoselective hydroxylation of the lysine (B10760008) side-chain. jove.comnih.gov For instance, KDO1 dioxygenase can produce the (3S)-hydroxy derivative, while KDO2 dioxygenase can form the (4R)-derivative. jove.com Subsequent hydroxylations can even lead to dihydroxy-L-lysines. nih.gov The second step employs a pyridoxal-phosphate (PLP) dependent decarboxylase, which selectively removes the carboxyl group from the alpha-carbon, leaving the newly introduced stereocenter intact. nih.gov This process yields optically enriched amino alcohols. nih.gov

This enzymatic protocol has been successfully applied to the semi-preparative scale synthesis of several amino alcohols, with straightforward purification by solid-phase extraction affording excellent yields (93% to >95%). nih.gov The entire process, from synthesis to purification, can be completed within 48 hours. jove.comnih.gov

Hydroxynitrile Lyase Catalysis

Hydroxynitrile lyases (HNLs) are versatile biocatalysts primarily used for the synthesis of chiral cyanohydrins, which are important precursors for β-amino alcohols, α-hydroxy ketones, and α-hydroxy acids. researchgate.net HNLs catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones. nih.gov The resulting chiral cyanohydrins can then be chemically converted to the desired amino alcohol. rsc.org

While HNLs are not directly used to synthesize this compound, their application in producing key chiral intermediates is a well-established industrial practice. researchgate.net The enzymes are known for their high enantioselectivity, and both (R)- and (S)-selective HNLs are available, providing access to either enantiomer of the cyanohydrin product. rsc.org

Furthermore, HNLs exhibit promiscuous activity, catalyzing the enantioselective addition of nitroalkanes to aldehydes to form β-nitro alcohols (Henry reaction). nih.govmdpi.com These nitro alcohols are also valuable precursors that can be readily converted to 1,2-amino alcohols. nih.gov Research has focused on improving the stability and reusability of HNLs through immobilization techniques, such as encapsulation in sol-gels or silicone-based spheres, and protein engineering to enhance their catalytic properties for industrial applications. rsc.orgacs.org

Transketolase and Transaminase Coupled Reactions

A powerful biocatalytic cascade for the synthesis of chiral amino alcohols involves the coupling of a transketolase (TK) and a transaminase (TAm). nih.govnih.gov This two-enzyme system allows for the construction of complex chiral molecules from simple, achiral starting materials. nih.gov

In a typical reaction, a transketolase catalyzes an asymmetric carbon-carbon bond formation. nih.gov For example, an engineered Escherichia coli transketolase can be used for the synthesis of a dihydroxypentan-one from propanal and hydroxypyruvate. acs.org The resulting keto-intermediate is then converted into a chiral amino group by a transaminase in the subsequent step. nih.govacs.org An ω-transaminase from Chromobacterium violaceum, for instance, can utilize an inexpensive amine donor like isopropylamine (B41738) to carry out this transformation, yielding the final aminodiol product. acs.orgmbl.or.kr

This coupled approach has been successfully implemented in continuous-flow microreactor systems. nih.govnih.gov The use of microreactors allows for compartmentalization of the reactions, which can overcome substrate or product inhibition and increase the volumetric activity. nih.gov This leads to high conversion rates in significantly reduced reaction times. nih.govnih.gov

Lipase Biocatalysis

Lipases are highly versatile and widely used biocatalysts in organic synthesis due to their stability, broad substrate specificity, and high selectivity. researchgate.net They are particularly effective in non-aqueous media for reactions such as esterification, alcoholysis, and aminolysis. researchgate.netwur.nl

In the context of amino alcohol synthesis, lipases are often employed for the kinetic resolution of racemic alcohols or amines through enantioselective acylation. researchgate.net This allows for the separation of enantiomers to produce optically pure compounds.

Synthesis of Constrained Amino Alcohol Scaffolds

The synthesis of constrained amino alcohol scaffolds is a significant area of research in organic chemistry, primarily due to their prevalence in biologically active molecules and their utility as chiral auxiliaries and synthetic intermediates. These structures, characterized by restricted conformational flexibility, provide a powerful tool for investigating structure-activity relationships and for the design of novel therapeutic agents. One of the key methodologies for accessing these scaffolds involves the strategic manipulation of heterocyclic precursors.

Reductive Cleavage of N-O Bonds in Isoxazolidines

A prominent and versatile strategy for the synthesis of 1,3-amino alcohols, which are foundational to structures like this compound, is the reductive cleavage of the nitrogen-oxygen (N-O) bond within an isoxazolidine (B1194047) ring system. niscpr.res.inrsc.org Isoxazolidines are five-membered heterocycles that can be readily prepared through 1,3-dipolar cycloaddition reactions between a nitrone and an alkene. rsc.orgresearchgate.net This cycloaddition step is valuable for its ability to establish multiple stereocenters with a high degree of control. niscpr.res.in The subsequent cleavage of the relatively weak N-O bond unmasks the 1,3-amino alcohol functionality. niscpr.res.incolab.ws

This two-step sequence—cycloaddition followed by reductive ring opening—offers a powerful pathway to highly functionalized and stereochemically defined amino alcohols that would be challenging to synthesize using other methods. colab.ws The choice of reducing agent is critical and can be tailored depending on the substrate and desired outcome. A variety of reducing systems have been successfully employed, each with its own advantages concerning reaction conditions, selectivity, and functional group tolerance. colab.wsresearchgate.net

Commonly used methods for the reductive cleavage of the N-O bond include:

Catalytic Hydrogenation: This method often employs catalysts like Raney Nickel. For instance, bicyclic isoxazolidines have been effectively converted to their corresponding 1,3-amino alcohols using freshly prepared Raney Nickel under a pressure of 40 psi in the presence of triethylamine, achieving high conversion and yield. researchgate.net Another effective catalyst is Palladium on carbon (Pd/C), which can be used with a hydrogen source like ammonium (B1175870) formate, avoiding the need for high-pressure hydrogen gas. researchgate.net

Metal-Based Reductions: Various metals in the presence of a proton source are effective. A classic and widely used combination is zinc powder in acetic acid. niscpr.res.inrsc.org This method has been successfully applied to the synthesis of complex aminoalcohols and can be accelerated using microwave irradiation. niscpr.res.in

Molybdenum-Based Reagents: Molybdenum hexacarbonyl, Mo(CO)₆, in the presence of water provides a mild and selective method for cleaving the N-O bond. colab.ws This reaction proceeds in good yields with complete retention of configuration at the existing stereocenters, although its effectiveness can be diminished by significant steric hindrance around the nitrogen atom. colab.ws

The versatility of the isoxazolidine route allows for the synthesis of a diverse array of amino alcohols, including those with specific steric constraints and substitution patterns analogous to this compound. researchgate.net

Table 1: Reductive Cleavage of N-Methyl Isoxazolidine Derivatives

This table presents the results from the reductive cleavage of various N-methyl isoxazolidine derivatives using zinc powder in glacial acetic acid under microwave irradiation. The process efficiently yields acyclic chiral 1,3-difunctional amino alcohols. niscpr.res.in

| Entry | Substrate (Isoxazolidine) | Product (Amino Alcohol) | Yield (%) | Reaction Time (min) |

| 1 | 2a | 5a | 85 | 5 |

| 2 | 2b | 5b | 84 | 5.5 |

| 3 | 3a | 6a | 82 | 6 |

| 4 | 3b | 6b | 81 | 6.5 |

| 5 | 4a | 7a | 86 | 5 |

| 6 | 4b | 7b | 84 | 5.5 |

Table 2: Reagents for N-O Bond Cleavage in Isoxazolidines

This table summarizes different reagent systems used for the reductive ring-opening of isoxazolidines to produce 1,3-amino alcohols and highlights the reaction conditions.

| Reagent System | Catalyst/Metal | Solvent/Additive | Conditions | Reference |

| Catalytic Hydrogenation | Raney Nickel | Triethylamine | 40 psi H₂ | researchgate.net |

| Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Ammonium Formate, Methanol/THF | Ambient Temperature | researchgate.net |

| Metal/Acid | Zinc Powder | Glacial Acetic Acid | Microwave Irradiation | niscpr.res.inrsc.org |

| Molybdenum Reagent | Molybdenum Hexacarbonyl (Mo(CO)₆) | Water | Mild, Selective | colab.ws |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Specific Reaction Pathways

Detailed investigations, often combining experimental evidence with computational studies, have illuminated the intricate mechanisms governing the reactions of amino alcohols. These studies are critical for predicting product formation, stereoselectivity, and the influence of various reaction conditions.

The reaction between β-amino alcohols and thionyl chloride (SOCl₂) is a well-established synthetic transformation that can lead to different products depending on the reaction conditions and the structure of the amino alcohol. cdnsciencepub.comresearchgate.net Computational studies have been instrumental in delineating the competing mechanistic pathways that lead to either chloroamines or cyclic oxathiazolidine-2-oxides. cdnsciencepub.comcdnsciencepub.com The key determinant for the reaction pathway is often the presence or absence of a base. cdnsciencepub.com

The initial step in the reaction of an alcohol with thionyl chloride involves the attack of the alcohol's oxygen atom on the sulfur atom of SOCl₂, converting the hydroxyl group into a good leaving group. libretexts.orgyoutube.com However, in the case of amino alcohols, the presence of the nitrogen atom introduces alternative reaction pathways. cdnsciencepub.com

In the absence of a base, the reaction of β-amino alcohols with thionyl chloride typically yields 1-chloro-(2-alkylamino)ethane hydrochlorides. cdnsciencepub.comorgsyn.org The mechanism involves the protonation and subsequent quaternization of the nitrogen atom, which prevents it from participating in other reaction pathways. cdnsciencepub.comresearchgate.net This protonation occurs readily due to the generation of HCl during the reaction. cdnsciencepub.comyoutube.com

The mechanistic steps are as follows:

The alcohol's oxygen atom attacks the sulfur of thionyl chloride, displacing a chloride ion and forming a chlorosulfite intermediate. libretexts.org

The nitrogen atom of the amino alcohol becomes protonated by the generated HCl. cdnsciencepub.com

The quaternized nitrogen precludes any further reaction at this site. cdnsciencepub.com

The displaced chloride ion then acts as a nucleophile, attacking the carbon bearing the chlorosulfite group in an Sₙ2 fashion. libretexts.org This results in the formation of the alkyl chloride with an inversion of stereochemistry, and the decomposition of the leaving group to sulfur dioxide (SO₂) and another chloride ion. libretexts.orgyoutube.com

This pathway is favored for all tested substituents in the absence of a base, as the quaternization of nitrogen has a very low energy barrier. cdnsciencepub.comresearchgate.net

When a base, such as an amine, is added to the reaction, the formation of a different product, a 1,2,3-alkyloxathiazolidine-2-oxide, is observed. cdnsciencepub.comresearchgate.net The base prevents the protonation and quaternization of the amino group by neutralizing the acidic protons generated during the reaction. cdnsciencepub.comcdnsciencepub.com This leaves the nitrogen's lone pair of electrons available to participate in the reaction.

The proposed mechanism proceeds as follows:

The nitrogen atom of the β-amino alcohol attacks the sulfur atom of thionyl chloride. cdnsciencepub.com

This is followed by the attack of the oxygen atom on the same sulfur atom, leading to cyclization. cdnsciencepub.com

Chloride ions are eliminated, resulting in the formation of the stable five-membered heterocyclic ring of the 1,2,3-oxathiazolidine-2-oxide. cdnsciencepub.com

Computational studies have shown that while this product can form in trace amounts without a base, its synthesis in significant yields requires a base to suppress the competing chloroalkane formation pathway. cdnsciencepub.comcdnsciencepub.com

Computational investigations have revealed that the nature of the substituent on the nitrogen atom of the β-amino alcohol can influence the precise sequence of the mechanistic steps leading to the formation of 1,2,3-oxathiazolidine-2-oxides. cdnsciencepub.com

For β-amino alcohols with bulky substituents like tert-butyl, cyclohexyl, and phenyl groups, the reaction is initiated by the nitrogen atom attacking the sulfur of thionyl chloride, followed by the oxygen atom's attack. cdnsciencepub.com Conversely, for smaller substituents such as ethyl and isopropyl, the mechanism is reversed. The oxygen atom attacks the sulfur first, followed by the nitrogen atom. cdnsciencepub.com This difference is attributed to the lower nucleophilicity of the nitrogen atom in the presence of these smaller alkyl groups. cdnsciencepub.com

For the methyl substituent, the reaction with thionyl chloride and a base does not yield the oxathiazolidine but instead forms a sulfamidate. cdnsciencepub.com This highlights that the substituent's electronic and steric properties can significantly alter the reaction's outcome. cdnsciencepub.com

Table 1: Influence of Substituents on Reaction with Thionyl Chloride

| Substituent on Nitrogen | Favored Product (with base) | Mechanistic Order of Attack (for Oxathiazolidine formation) |

|---|---|---|

| tert-Butyl | 1,2,3-Oxathiazolidine-2-oxide | 1. Nitrogen, 2. Oxygen |

| Cyclohexyl | 1,2,3-Oxathiazolidine-2-oxide | 1. Nitrogen, 2. Oxygen |

| Phenyl | 1,2,3-Oxathiazolidine-2-oxide | 1. Nitrogen, 2. Oxygen |

| Ethyl | 1,2,3-Oxathiazolidine-2-oxide | 1. Oxygen, 2. Nitrogen |

| Isopropyl | 1,2,3-Oxathiazolidine-2-oxide | 1. Oxygen, 2. Nitrogen |

This table summarizes computational findings on the reaction of various N-substituted β-amino alcohols with thionyl chloride. cdnsciencepub.com

A novel photocatalytic method has been developed for the synthesis of γ-amino alcohols from simple alkenes, which hinges on a key Radical Brook Rearrangement (RBR). nih.govresearchgate.netacs.org This one-pot protocol utilizes bifunctional reagents that undergo homolysis upon energy transfer, initiating a radical cascade that ultimately forms the desired 1,3-amino alcohol structure. nih.govacs.org

The mechanism is initiated by the photocatalytic energy transfer-mediated homolysis of an N-O bond in a specially designed silylated reagent. nih.gov This generates a transient alkoxy radical. The crucial step is the subsequent rapid Radical Brook Rearrangement, which involves the migration of a silyl (B83357) group from a carbon or nitrogen atom to the newly formed oxygen radical center. nih.govacs.org This 1,2-migration is kinetically favored and results in the transformation of the unstable, reactive alkoxy radical into a more stabilized carbon-centered radical. nih.govacs.org This rearrangement is driven by the formation of a strong O-Si bond. nih.gov

The resulting carbon-centered radical then adds across an alkene feedstock, leading to the formation of the 1,3-amino alcohol skeleton after subsequent reaction steps. nih.gov Mechanistic experiments and computational studies support an energy transfer-based mechanism that proceeds via a radical chain propagation pathway. nih.govacs.org The success of this method confirms that the RBR is significantly faster than the direct addition of the initial alkoxy radical to the alkene, as no 1,2-oxyimination products are observed. nih.govacs.org

The stereoselective synthesis of amino alcohols, including γ-amino alcohols, can be effectively achieved through the ring-opening of epoxides. rroij.comnih.gov This strategy is a cornerstone of asymmetric synthesis, allowing for the controlled installation of two adjacent functional groups (a hydroxyl and an amino group) with defined stereochemistry. rroij.comnih.gov

The process typically involves two key steps:

Stereoselective Epoxidation: An alkene is converted into an epoxide with a specific stereochemistry. This can be accomplished using various asymmetric epoxidation methods.

Regio- and Stereoselective Ring Opening: The epoxide is then opened by a nitrogen nucleophile. This is an Sₙ2-type reaction that occurs with an inversion of configuration at the attacked carbon center. organic-chemistry.org

The regioselectivity of the nucleophilic attack (i.e., which of the two epoxide carbons is attacked) can be controlled by the choice of reagents, catalysts, and the substitution pattern of the epoxide. rroij.comorganic-chemistry.org For instance, in the synthesis of β-amino alcohols, Lewis acid catalysts are often employed to facilitate the ring-opening and control regioselectivity. mdpi.com

A related strategy involves the use of covalently tethered nitrogen nucleophiles. nih.gov In this approach, an alcohol is first functionalized with a nitrogen-containing group, such as a sulfamate. The molecule is then epoxidized. In the presence of a base, the tethered nitrogen nucleophile attacks the epoxide in an intramolecular fashion. nih.gov This intramolecular ring-opening is often highly regioselective and diastereoselective, providing precise control over the stereochemical outcome and leading to the formation of cyclic intermediates that can be further elaborated to yield the desired amino alcohol. nih.gov

Role of Catalysts in Directing Reaction Mechanisms

Transition Metal Catalysis (e.g., Rh(II), Chromium, Copper)

Transition metal catalysts are powerful tools for the formation of C-N and C-H bonds, offering diverse reaction pathways through mechanisms such as borrowing hydrogen, nitrene insertion, and cross-coupling reactions.

Rhodium (Rh(II)) Catalysis: Rhodium catalysts, particularly Rh(II) complexes, are well-known for their ability to catalyze C-H amination reactions. While a specific application to 4-Amino-2,2-dimethylhexan-3-ol is not documented, the synthesis of other β-amino alcohols can be achieved through intramolecular C(sp³)–H nitrene insertion. This method provides a direct approach to forming the C-N bond at a specific position.

Chromium (Cr) Catalysis: Chromium-catalyzed reactions have emerged as a potent method for the synthesis of chiral β-amino alcohols. One notable mechanism is the asymmetric cross aza-pinacol coupling of aldehydes and imines, which proceeds through a radical-polar crossover strategy. westlake.edu.cn In this process, strongly electron-withdrawing protecting groups on the imine facilitate its preferential reduction over the aldehyde, leading to the formation of an α-amino radical. This radical is then trapped by a chromium(II) species to form an alkyl chromium intermediate. The oxygenophilic nature of chromium directs this intermediate to selectively add to the aldehyde over the imine, ultimately yielding the desired β-amino alcohol with high stereoselectivity. westlake.edu.cn

Another chromium-catalyzed approach involves the alkylation of amines by alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov In this sustainable process, the catalyst temporarily "borrows" hydrogen from the alcohol to form a carbonyl compound and a metal-hydride species. The carbonyl compound then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride to yield the alkylated amine, regenerating the catalyst in the process. nih.gov

Copper (Cu) Catalysis: Copper catalysis offers several versatile routes to amino alcohols. One strategy involves the sequential copper hydride-catalyzed hydrosilylation and hydroamination of α,β-unsaturated aldehydes (enals) or ketones (enones). nih.gov This stereodivergent method allows for the synthesis of all possible stereoisomers of the amino alcohol product. The reaction proceeds through the chemoselective reduction of the enal or enone to an allylic alcohol, which then undergoes a regio- and stereoselective hydroamination. nih.gov Copper-catalyzed asymmetric Henry reactions of aldehydes with nitromethane (B149229), followed by reduction, also provide a pathway to chiral β-amino alcohols. rsc.org Furthermore, copper-catalyzed asymmetric propargylic substitution has been utilized for the synthesis of γ-amino alcohols featuring sterically demanding tertiary carbon stereocenters. nih.gov

| Catalyst | Reaction Type | Key Mechanistic Features |

| Rhodium (II) | Intramolecular C-H Amination | Nitrene insertion into a C(sp³)–H bond. |

| Chromium | Asymmetric Cross Aza-Pinacol Coupling | Radical-polar crossover; formation of an α-amino radical and an alkyl chromium intermediate. westlake.edu.cn |

| Chromium | Alkylation of Amines by Alcohols | Borrowing hydrogen/hydrogen autotransfer mechanism. nih.gov |

| Copper | Hydrosilylation/Hydroamination | Sequential reduction of enals/enones to allylic alcohols followed by hydroamination. nih.gov |

| Copper | Asymmetric Henry Reaction | Nucleophilic addition of nitromethane to an aldehyde, followed by reduction. rsc.org |

Organocatalysis (e.g., Proline)

Organocatalysis, the use of small, chiral organic molecules as catalysts, has revolutionized asymmetric synthesis. Proline, a naturally occurring amino acid, is a prominent organocatalyst for the α-amination of aldehydes and ketones, which can be a key step in the synthesis of β-amino alcohols.

The mechanism of proline-catalyzed α-amination typically involves the formation of an enamine intermediate from the reaction of the carbonyl compound (aldehyde or ketone) with the secondary amine of proline. This enamine then acts as a nucleophile, attacking an electrophilic nitrogen source. The chirality of the proline catalyst directs the approach of the aminating agent, leading to the formation of an enantioenriched α-amino carbonyl compound. Subsequent reduction of the carbonyl group would then yield the corresponding chiral β-amino alcohol. This methodology is particularly effective for creating stereocenters adjacent to carbonyl groups.

| Catalyst | Reaction Type | Key Mechanistic Features |

| Proline | α-Amination of Carbonyls | Formation of a chiral enamine intermediate; nucleophilic attack on an electrophilic nitrogen source. |

Biocatalysis and Enzyme Mechanisms

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of chiral amino alcohols, enzymes such as alcohol dehydrogenases (ADHs) and transaminases are particularly relevant.

One biocatalytic strategy involves the enantioselective reduction of α-nitroketones to β-nitroalcohols using alcohol dehydrogenases. mdpi.com These enzymes can deliver hydride with high stereospecificity, leading to the formation of a chiral alcohol. The resulting β-nitroalcohol can then be chemically reduced to the corresponding β-aminoalcohol. mdpi.com This chemoenzymatic approach combines the high selectivity of an enzymatic step with a conventional chemical transformation.

Enzymatic cascades, where multiple enzymatic reactions are performed sequentially, offer an efficient route to chiral amino alcohols. These cascades can involve a combination of enzymes like transaminases, lyases, and oxidases to build the desired molecular framework with precise stereochemical control. rsc.org The understanding of enzymatic mechanisms is crucial for designing these multi-step, one-pot syntheses. rsc.org

| Catalyst Type | Enzyme Class | Key Mechanistic Features |

| Biocatalyst | Alcohol Dehydrogenase (ADH) | Enantioselective reduction of a ketone to a chiral alcohol. mdpi.com |

| Biocatalyst | Transaminase, Lyase, Oxidase | Multi-enzyme cascades for the stereoselective synthesis of amino alcohols. rsc.org |

Stereochemical Aspects and Chirality in 4 Amino 2,2 Dimethylhexan 3 Ol Synthesis

Concepts of Enantioselectivity and Diastereoselectivity in Amino Alcohol Synthesis

Enantioselectivity and diastereoselectivity are foundational concepts in the asymmetric synthesis of chiral molecules like β-amino alcohols. Chiral vicinal (1,2-) amino alcohols are critical structural motifs found in a vast number of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals. nih.govrsc.orgwestlake.edu.cn They also serve as indispensable chiral ligands and catalysts in other asymmetric syntheses. rsc.orgwestlake.edu.cn

Enantioselectivity: This refers to the preferential formation of one enantiomer over the other. Enantiomers are non-superimposable mirror images. In the context of 4-amino-2,2-dimethylhexan-3-ol, this would mean selectively synthesizing, for example, the (3R,4R) form over its mirror image, the (3S,4S) form. High enantioselectivity is often quantified by enantiomeric excess (ee).

Diastereoselectivity: This describes the selective formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other. For a molecule with two chiral centers like this compound, two pairs of enantiomers exist: ((3R,4R)/(3S,4S)) and ((3R,4S)/(3S,4R)). The relationship between the (3R,4R) and (3R,4S) isomers is diastereomeric. In amino alcohol synthesis, diastereomers are commonly referred to using syn and anti nomenclature to describe the relative configuration of the amino and hydroxyl groups. nih.govacs.orgrsc.org Achieving high diastereoselectivity, measured by the diastereomeric ratio (dr), is crucial for isolating a single desired stereoisomer.

The biological importance of obtaining enantiomerically pure compounds drives the development of stereoselective synthetic strategies, as different stereoisomers can have vastly different pharmacological effects.

Control of Stereochemistry in Carbon-Carbon Bond Formation

A key strategy in asymmetric synthesis is to control the stereochemistry during the formation of new carbon-carbon bonds that create or influence the final chiral centers. Several powerful methods have been developed for the synthesis of amino alcohols that establish the C-C bond and the adjacent stereocenters with high levels of control.

One prominent approach involves the nucleophilic addition to C=N double bonds (imines) . The low electrophilicity of imines compared to carbonyls can be overcome by using an activating group on the nitrogen atom. sci-hub.boxresearchgate.net When this activator is chiral, it can create a chiral environment that directs the nucleophile to one face of the imine, inducing enantioselectivity. sci-hub.boxresearchgate.net

A notable example is the highly diastereoselective addition of metalloenamines derived from N-sulfinyl imines to aldehydes. nih.govacs.org In this method, a chiral sulfinyl group acts as a chiral auxiliary, directing the addition to form a β-hydroxy N-sulfinyl imine. The stereochemistry of the final 1,3-amino alcohol can be further controlled by the choice of reducing agent. acs.org

Another powerful C-C bond-forming reaction is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines . westlake.edu.cn This method utilizes a radical polar crossover strategy to efficiently generate β-amino alcohol compounds with adjacent chiral centers. The strategic use of electron-withdrawing protecting groups on the imine allows for its preferential reduction to an α-amino radical, which is then trapped by a chromium(II) species. This alkyl chromium intermediate then selectively adds to the aldehyde, a process guided by a chiral ligand to ensure high stereoselectivity. westlake.edu.cn

The Petasis borono-Mannich (PBM) reaction is another versatile tool. The reaction of α-hydroxyaldehydes, amines, and allylboronates can be highly diastereoselective, providing access to either syn- or anti-β-amino alcohols depending on the specific reactants and conditions. rsc.org

These methods demonstrate that by carefully selecting the reaction type, reagents, and chiral influences (catalysts or auxiliaries), chemists can effectively control the stereochemical outcome during the critical C-C bond-forming step.

Strategies for Achieving High Enantiomeric Excess and Diastereomeric Ratios

Achieving high enantiomeric excess (ee) and diastereomeric ratios (dr) is the primary goal of asymmetric synthesis. A variety of advanced strategies are employed to synthesize chiral amino alcohols with exceptional levels of stereochemical purity.

Catalytic Asymmetric (Transfer) Hydrogenation: This is a widely used method for the stereoselective reduction of prochiral ketones. In the synthesis of γ-amino alcohols, the diastereoselective reduction of β-amino ketones has been shown to be highly effective. core.ac.ukrsc.org The choice of metal catalyst and chiral ligand is critical for controlling the stereochemical outcome. For instance, an Iridium catalyst complexed with an amino acid amide ligand can selectively produce anti-γ-amino alcohols, while a Rhodium-based catalyst with (R)-BINAP can yield the corresponding syn-products with excellent diastereoselectivity. core.ac.uk

| Substrate | Catalyst/Ligand | Product | Diastereomeric Ratio (dr) | Reference |

| (S)-β-Amino Ketone | Ir/[D-α-Me-phenylglycine amide] | anti-γ-Amino Alcohol | 96:4 | core.ac.ukrsc.org |

| (S)-β-Amino Ketone | Rh/(R)-BINAP | syn-γ-Amino Alcohol | >99:1 | core.ac.uk |

| (R)-β-Amino Ketone | Ir/[D-α-Me-phenylglycine amide] | anti-γ-Amino Alcohol | 50:50 | core.ac.ukrsc.org |

| (R)-β-Amino Ketone | Rh/(S)-BINAP | syn-γ-Amino Alcohol | >99:1 | core.ac.uk |

Biocatalysis: Enzymes offer unparalleled selectivity in asymmetric synthesis. Engineered amine dehydrogenases (AmDHs) have been successfully used for the biocatalytic reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols. researchgate.netmanchester.ac.ukacs.org This method provides access to (S)-configured amino alcohols with outstanding conversions (up to 99%) and enantiomeric excess (>99% ee). manchester.ac.uk Similarly, multi-enzyme pathways have been designed to convert L-phenylalanine into enantiomerically pure 2-phenylglycinol or phenylethanolamine with high yields and ee values exceeding 99%. nih.govacs.org

Radical C-H Amination: Innovative strategies involving radical chemistry have emerged for amino alcohol synthesis. A "radical relay chaperone" strategy enables the intramolecular C-H amination of alcohols. nih.govsci-hub.se In this multi-catalytic system, an alcohol is transiently converted to an imidate radical, which undergoes a regioselective and enantioselective 1,5-hydrogen atom transfer (HAT). The subsequent stereoselective amination, mediated by a chiral copper catalyst, affords a chiral oxazoline (B21484) that can be hydrolyzed to the β-amino alcohol with high enantioselectivity (e.g., up to 97% ee). nih.gov

Other methods include the Sharpless asymmetric aminohydroxylation of alkenes and the ring-opening of epoxides with nitrogen nucleophiles, which are classic and reliable routes to vicinal amino alcohols. acs.orgorganic-chemistry.org The continued development of these diverse strategies provides a robust toolkit for accessing highly pure stereoisomers of amino alcohols.

Chiral Ligands and Auxiliaries in Asymmetric Synthesis

The transfer of chirality in asymmetric synthesis is typically accomplished through the use of either stoichiometric chiral auxiliaries or catalytic amounts of chiral ligands complexed to a metal center.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the reaction, the auxiliary is removed.

N-sulfinyl imines: As mentioned previously, the tert-butanesulfinyl group is a highly effective chiral auxiliary. It activates the imine for nucleophilic addition and provides excellent stereocontrol, after which it can be readily cleaved to reveal the free amine. acs.org

Pseudoephedrine: This readily available chiral molecule can be used as an auxiliary in the synthesis of chiral 1,2-amino alcohols from arylglyoxals, leading to morpholinone products with high yield and selectivity, which are then converted to the target amino alcohols. nih.gov

Chiral Ligands: The development of novel chiral ligands is at the heart of asymmetric catalysis. These ligands coordinate to a metal catalyst, creating a chiral environment that differentiates between the two enantiotopic faces of the substrate.

Nitrogen-based Ligands: C₂-symmetrical bisoxazolines (BOX) are a major class of N,N-ligands used for the asymmetric alkylation of imines with organolithium or organozinc reagents. sci-hub.boxacs.org

Phosphine-based Ligands: Chiral diphosphine ligands are ubiquitous in asymmetric hydrogenation. Axially chiral ligands such as BINAP and SegPhos are highly effective in Rhodium- and Palladium-catalyzed hydrogenations, respectively, for producing chiral amines and alcohols. core.ac.ukacs.org

Hybrid P,N-Ligands: Ligands containing both phosphorus and nitrogen donor atoms, such as (oxazolinylferrocenyl)phosphines , are effective in hydrosilylation reactions. sci-hub.box More recently, tunable axially chiral imidazole-based P,N-ligands have been developed for copper-catalyzed enantioselective alkyne additions. nih.gov

Amino Acid Derivatives: Simple chiral amino acid amides can serve as effective ligands for iridium catalysts in asymmetric transfer hydrogenation reactions, demonstrating that complex ligand structures are not always necessary. core.ac.ukrsc.org

The table below summarizes various classes of chiral ligands and their applications in the synthesis of precursors to chiral amino alcohols.

| Ligand Class | Example Ligand(s) | Metal | Reaction Type | Selectivity | Reference(s) |

| Bisoxazolines (BOX) | Isopropyl-BOX | Li | Alkylation of Imines | Up to 96% ee | acs.org |

| Diphosphines | (R)-BINAP | Rh | Asymmetric Hydrogenation | >99% dr | core.ac.uk |

| P,N-Ligands | (Oxazolinylferrocenyl)phosphines | Ru, Rh, Ir | Hydrosilylation of Imines | Up to 89% ee | sci-hub.box |

| Amino Amide Alcohols | Primary Amino Amide | - (Organocatalyst) | Michael Addition | Up to 56% ee | researchgate.net |

| Amino Acid Amides | D-α-Me-phenylglycine amide | Ir | Transfer Hydrogenation | Up to 96:4 dr | core.ac.ukrsc.org |

The continuous innovation in the design of both chiral auxiliaries and ligands is critical for expanding the scope and efficiency of asymmetric methods for synthesizing complex chiral molecules like this compound.

Advanced Analytical Techniques for Structural and Stereochemical Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of 4-Amino-2,2-dimethylhexan-3-ol. By probing the interactions of the molecule with electromagnetic radiation, these methods reveal detailed information about its electronic and vibrational states, as well as the magnetic environments of its constituent nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are employed to map the carbon and proton framework of this compound.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals corresponding to the protons of the ethyl group, the bulky tert-butyl group, the methine protons at the chiral centers, and the exchangeable protons of the amine and hydroxyl groups. The splitting patterns (multiplicity) of these signals, arising from spin-spin coupling, are critical for establishing the connectivity of the molecule.

¹³C NMR Spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for a direct count of the carbon atoms and gives insight into their hybridization and chemical environment. The presence of eight distinct signals in the ¹³C NMR spectrum would confirm the eight carbon atoms of the this compound structure.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established values for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃ of ethyl) | ~ 0.9 | ~ 10-15 |

| C2 (CH₂ of ethyl) | ~ 1.4-1.6 | ~ 25-30 |

| C3 (CH-OH) | ~ 3.5-3.8 | ~ 70-75 |

| C4 (CH-NH₂) | ~ 2.8-3.1 | ~ 55-60 |

| C5 (C(CH₃)₃) | - | ~ 35-40 |

| C6, C7, C8 (CH₃ of tert-butyl) | ~ 0.9-1.0 | ~ 25-30 |

| OH | Variable (broad singlet) | - |

| NH₂ | Variable (broad singlet) | - |

Note: Chemical shifts are relative to TMS and can vary depending on the solvent and concentration.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its bonds.

Key expected absorption bands include:

A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, and also encompassing the N-H stretching of the primary amine.

Sharp to medium bands around 3200-3400 cm⁻¹ for the N-H stretching of the primary amine.

Strong bands in the 2850-2960 cm⁻¹ range due to the C-H stretching of the aliphatic ethyl and tert-butyl groups.

A band in the 1050-1150 cm⁻¹ region corresponding to the C-O stretching of the secondary alcohol.

An N-H bending vibration typically observed around 1590-1650 cm⁻¹.

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3200-3400 | Medium, Sharp |

| C-H (Alkyl) | Stretching | 2850-2960 | Strong |

| N-H (Amine) | Bending | 1590-1650 | Medium |

| C-O (Alcohol) | Stretching | 1050-1150 | Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of this compound. The molecule itself may require derivatization to increase its volatility. In the mass spectrometer, the molecule will be ionized, and the resulting molecular ion will undergo characteristic fragmentation. A common fragmentation pathway for amino alcohols is alpha-cleavage, where the bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group breaks.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing the intact molecule without derivatization. In positive ion mode, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of this compound (C₈H₁₉NO, MW = 145.24 g/mol ). Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain further structural information.

Expected key fragments in the mass spectrum of this compound would arise from the loss of small neutral molecules such as water (H₂O) and ammonia (NH₃), as well as cleavage of the carbon-carbon bonds.

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 146.15 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 128.14 | Loss of water from the protonated molecule |

| [M+H - NH₃]⁺ | 129.13 | Loss of ammonia from the protonated molecule |

| C₄H₉⁺ | 57.07 | tert-butyl cation |

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of stereoisomers. To determine the enantiomeric purity of this compound, a chiral stationary phase (CSP) is employed. These CSPs are designed to have different affinities for the enantiomers of a chiral compound, leading to their separation in time as they pass through the column.

The choice of the CSP and the mobile phase composition are critical for achieving good resolution between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino alcohols. The enantiomeric excess (% ee) can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

Chiroptical Methods for Chirality Analysis

Chiroptical techniques probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are highly sensitive to the stereochemistry of a molecule.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique for studying chiral molecules. A non-racemic sample of this compound would be expected to show a CD spectrum with positive or negative Cotton effects, the signs of which can be correlated to its absolute configuration. The intensity of the CD signal is proportional to the enantiomeric excess of the sample. While direct CD analysis of simple amino alcohols can be challenging due to weak signals, derivatization with a chromophore can enhance the signal and facilitate analysis.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration and Enantiomeric Composition

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by an optically active compound. libretexts.orgntu.edu.sg This differential absorption, or CD signal, is highly sensitive to the molecule's three-dimensional structure, making it invaluable for determining the absolute configuration and enantiomeric purity of compounds like this compound.

Principles and Application: When a chiral chromophore absorbs light, the extent of absorption differs for left- and right-circularly polarized light. ntu.edu.sg This difference, plotted as a function of wavelength, generates a CD spectrum. ntu.edu.sg For amino alcohols, which may not have a strong chromophore in the accessible UV-Vis range, derivatization or the use of achiral probes that form chiral complexes can induce a CD signal. rsc.org The sign (positive or negative) and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenters.

Research Findings: Studies on various amino alcohols have demonstrated the utility of CD spectroscopy. For instance, achiral lanthanide tris(β-diketonates) have been used as probes that form 1:1 complexes with amino alcohols, resulting in characteristic induced CD signals that depend on the absolute configuration of the guest molecule. rsc.org The formation of Schiff bases between amino alcohols and electron-deficient aromatic aldehydes also induces a distinct CD signal, which can be correlated to both the absolute configuration and the enantiomeric composition of the analyte. nsf.gov A linear relationship between the CD signal intensity at a specific wavelength and the enantiomeric excess (ee) can be established, allowing for the quantitative analysis of non-racemic samples. nsf.gov

Interactive Data Table: General Correlation of CD Signal and Enantiomeric Excess This table illustrates a typical linear relationship observed in chiroptical sensing assays.

| Enantiomeric Excess (%) | CD Signal Intensity (mdeg) at λ_max |

| 100 | 15.0 |

| 75 | 11.2 |

| 50 | 7.5 |

| 25 | 3.8 |

| 0 | 0.0 |

| -25 | -3.8 |

| -50 | -7.5 |

| -75 | -11.2 |

| -100 | -15.0 |

UV-Vis Spectroscopy for Concentration Determination in Chiral Analysis

While CD spectroscopy provides information on chirality, Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for quantitative analysis. rsc.orgtechnologynetworks.com It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution.

Application in Chiral Analysis: In the context of chiral analysis, UV-Vis spectroscopy is often used in tandem with CD spectroscopy or High-Performance Liquid Chromatography (HPLC). atlantis-press.comnih.gov Since enantiomers have identical UV-Vis absorption spectra, the technique itself cannot distinguish between them. However, it is crucial for accurately determining the total concentration of the analyte in a sample. atlantis-press.comresearchgate.net This information is necessary for calculating the molar circular dichroism from the raw CD signal, which is essential for comparing spectra and making structural assignments.

When coupled with HPLC, a UV detector can determine the total concentration of both enantiomers, while a CD detector in series provides a signal proportional to the difference in concentration between the two enantiomers. atlantis-press.com This dual-detector approach allows for the precise online determination of the concentration of each individual enantiomer. atlantis-press.com

Research Findings: For many chiral analyses, a key step is the creation of a calibration curve where the UV absorbance at a specific wavelength (λ_max) is plotted against a series of known concentrations of the compound. technologynetworks.com This allows for the accurate determination of the concentration in unknown samples. technologynetworks.com In indicator displacement assays used for chirality sensing, UV-Vis spectroscopy is used to determine the proper concentrations of the receptor-indicator combinations and to monitor the binding events that lead to a colorimetric or spectroscopic change. rsc.org

Interactive Data Table: Example UV-Vis Calibration Data This table represents typical data used to create a Beer-Lambert plot for concentration determination.

| Concentration (mM) | Absorbance at λ_max |

| 0.02 | 0.15 |

| 0.04 | 0.30 |

| 0.06 | 0.45 |

| 0.08 | 0.60 |

| 0.10 | 0.75 |

Techniques for Characterization of Supported Catalysts/Ligands

The synthesis of specific stereoisomers of this compound often relies on heterogeneous catalysis, where an active catalytic species is dispersed on a high-surface-area support material. nih.govmdpi.com The physical and chemical properties of both the active phase and the support are critical to the catalyst's activity, selectivity, and stability. Therefore, a suite of characterization techniques is employed to analyze these materials. malvernpanalytical.commdpi.com

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for analyzing the bulk structure of crystalline materials. malvernpanalytical.commdpi.com It provides information on the phase composition, crystal structure, and crystallite size of the catalyst and support. mdpi.commalvernpanalytical.com

Principles and Application: When a beam of X-rays is directed at a crystalline sample, the rays are diffracted by the planes of atoms in the crystal lattice. The angles and intensities of the diffracted beams are recorded, producing a diffraction pattern. This pattern is a fingerprint of the crystalline phases present. mpg.de For supported catalysts, XRD can identify the crystalline structure of the support (e.g., TiO₂, Al₂O₃, zeolites) and the active metallic or metal oxide phase. malvernpanalytical.comresearchgate.net The width of the diffraction peaks can be used to estimate the average size of the catalyst crystallites via the Scherrer equation, which is crucial as catalytic activity is often size-dependent. malvernpanalytical.com

Research Findings: In catalyst characterization, XRD is used to confirm that the desired crystalline phase of the support material has been synthesized and that the active metal has been successfully incorporated. researchgate.net For instance, the characteristic diffraction peaks of a support like silicalite-1 can be clearly identified in both the pure support and the final catalyst after impregnation with active metal oxides. researchgate.net The absence of diffraction peaks corresponding to the active metal can indicate that the particles are either amorphous or too small (nanocrystalline) to be detected, suggesting high dispersion on the support surface. researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. longdom.orglongdom.org It is a valuable tool for assessing the thermal stability, composition, and decomposition patterns of catalyst precursors and final catalysts. longdom.orghidenanalytical.com

Principles and Application: A sample is heated in a furnace, and its mass is continuously monitored. The resulting TGA curve plots mass change against temperature. Mass loss events can correspond to processes such as the removal of adsorbed water, the decomposition of a metal precursor to its oxide, the burn-off of organic ligands, or the removal of coke from a spent catalyst. longdom.orgresearchgate.net TGA can thus provide quantitative information about the composition of the catalyst, such as the loading of the active metal, and determine optimal temperatures for catalyst preparation steps like calcination. longdom.orgmpg.de

Research Findings: TGA is widely used to study the thermal decomposition of catalyst precursors to ensure complete conversion to the desired active phase. mpg.de It is also instrumental in evaluating catalyst stability and deactivation mechanisms. For spent catalysts, TGA can quantify the amount of carbon deposition (coking), which often leads to a loss of catalytic activity. longdom.org By analyzing the temperature at which mass loss occurs, researchers can gain insights into the nature of the deposited species and design regeneration strategies. longdom.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Electron microscopy techniques are indispensable for visualizing the morphology and structure of catalysts at the micro- and nanoscale. nih.gov Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of the catalyst particles, while Transmission Electron Microscopy (TEM) allows for the direct imaging of individual catalyst nanoparticles, providing data on their size, shape, and distribution on the support. acs.orgazooptics.com

Principles and Application:

TEM: A high-energy electron beam is transmitted through an ultra-thin sample. The interaction of the electrons with the sample forms an image that reveals details of the internal structure. azooptics.com TEM can resolve individual metal nanoparticles on a support, allowing for the determination of particle size distribution, a critical parameter influencing catalytic performance. High-resolution TEM (HRTEM) can even visualize the atomic lattice fringes of the nanoparticles and the support. royalsocietypublishing.org

Research Findings: TEM analysis is a standard method for confirming the successful synthesis of supported nanoparticle catalysts. It provides direct visual evidence of the size and dispersion of the active phase. researchgate.net For example, TEM images can clearly show well-dispersed metal particles on a support, and analysis of multiple images allows for the construction of a particle size distribution histogram. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), both SEM and TEM can perform elemental analysis, confirming the presence and mapping the distribution of the active metal on the support material. researchgate.netacs.org This combination is powerful for verifying that the active elements are located where they are expected to be on the catalyst surface. researchgate.net

Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and reaction energetics. For the synthesis and reactions of 4-Amino-2,2-dimethylhexan-3-ol, DFT can be employed to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed understanding of reaction mechanisms and stereoselectivity.

Detailed research findings from studies on analogous amino alcohol systems reveal the utility of DFT in predicting reaction outcomes. For instance, in the photocatalytic synthesis of γ-amino alcohols, DFT calculations have been used to elucidate the reaction mechanism involving a radical Brook rearrangement. These studies show that the reaction proceeds through a triplet-triplet energy transfer, leading to the cleavage of N-O and C-O bonds. The calculated Gibbs free energies for the intermediates and transition states can explain the observed reaction products and efficiencies. nih.gov